![molecular formula C13H18ClN3O2 B2585834 (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-23-8](/img/structure/B2585834.png)
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by the chemical name AZD9291 and is primarily used in cancer research.
Mecanismo De Acción
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in cell growth and survival. This compound binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of EGFR signaling. This compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to have minimal effects on normal cells, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide in lab experiments is its high potency and selectivity for EGFR. This compound can be used at low concentrations to achieve significant inhibition of EGFR signaling, which reduces the risk of off-target effects. However, the synthesis of this compound is complex and requires specialized knowledge in organic chemistry. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research on (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the use of this compound in other types of cancer that have EGFR mutations, such as colorectal cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 3-chloro-2-fluoropyridine with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting intermediate with 4-bromo-1-butene. The final step involves the separation of the desired isomer this compound from the mixture.
Aplicaciones Científicas De Investigación
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has shown promising results in preclinical and clinical studies, and has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutations.
Propiedades
IUPAC Name |
(E)-N-[2-(3-chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-17(2)9-4-6-12(18)15-8-10-19-13-11(14)5-3-7-16-13/h3-7H,8-10H2,1-2H3,(H,15,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJQLPLDTRWRSD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCOC1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCOC1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)
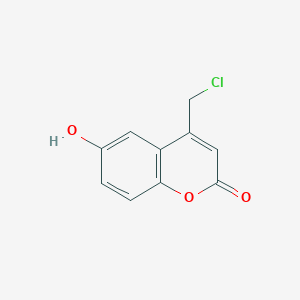

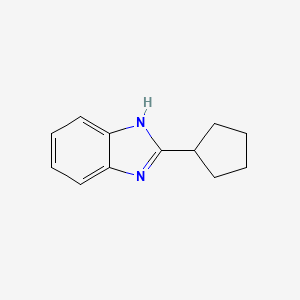
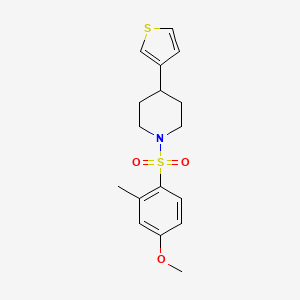


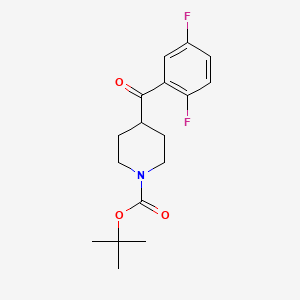

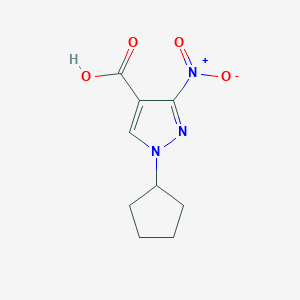
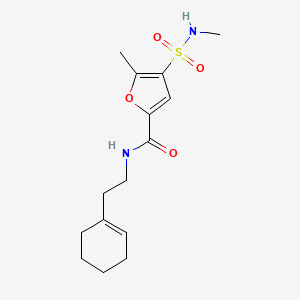
![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2585773.png)
